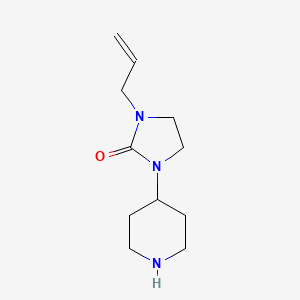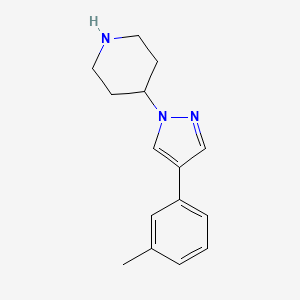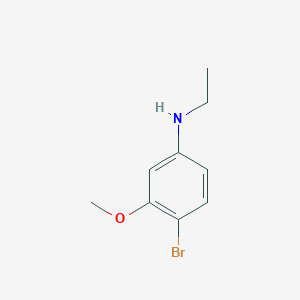
4-bromo-N-éthyl-3-méthoxyaniline
Vue d'ensemble
Description
4-bromo-N-ethyl-3-methoxyaniline is a chemical compound with the CAS Number: 1549896-23-2 . It has a molecular weight of 230.1 . This compound is a useful reagent for organic synthesis and other chemical processes .
Molecular Structure Analysis
The InChI code for 4-bromo-N-ethyl-3-methoxyaniline is1S/C9H12BrNO/c1-3-11-7-4-5-8 (10)9 (6-7)12-2/h4-6,11H,3H2,1-2H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-N-ethyl-3-methoxyaniline include a molecular weight of 230.1 . More specific properties such as color, density, and hardness were not found in the search results.Applications De Recherche Scientifique
Synthèse des inhibiteurs de Brk
Ce composé est utilisé dans la préparation de composés α-carboline substitués par 4-anilino qui agissent comme des inhibiteurs actifs de Brk. La kinase des tumeurs mammaires (Brk) est une cible intéressante pour la thérapie anticancéreuse en raison de son implication dans les voies de signalisation des cellules cancéreuses .
Agents cytotoxiques
Il sert d'intermédiaire dans la synthèse d'analogues de triazole du combretastatine A-4, connus pour leurs propriétés cytotoxiques et leur capacité à inhiber la tubuline, ce qui en fait des agents potentiels pour le traitement du cancer .
Malheureusement, les données disponibles ne fournissent pas quatre autres applications uniques pour répondre à votre demande de six à huit applications. Cependant, ces deux applications mettent en évidence l'importance du composé dans la recherche sur le cancer et le développement de médicaments.
ChemicalBook - 4-Bromo-3-Methoxyaniline ChemicalBook - 3-Bromo-4-Methoxyaniline
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds are often used in organic synthesis and other chemical processes .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the preparation of 4-anilino substituted α-carboline compounds as active brk inhibitors (breast tumor kinase), which are interesting targets for cancer therapy .
Result of Action
Similar compounds have shown potential in cancer therapy as brk inhibitors .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 4-bromo-N-ethyl-3-methoxyaniline . .
Analyse Biochimique
Biochemical Properties
4-bromo-N-ethyl-3-methoxyaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the binding of 4-bromo-N-ethyl-3-methoxyaniline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 4-bromo-N-ethyl-3-methoxyaniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-bromo-N-ethyl-3-methoxyaniline has been shown to alter the expression of certain genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis . Additionally, it can modulate signaling pathways such as the MAPK/ERK pathway, which is essential for cell growth and differentiation.
Molecular Mechanism
At the molecular level, 4-bromo-N-ethyl-3-methoxyaniline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 4-bromo-N-ethyl-3-methoxyaniline can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 4-bromo-N-ethyl-3-methoxyaniline can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that 4-bromo-N-ethyl-3-methoxyaniline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 4-bromo-N-ethyl-3-methoxyaniline has been associated with changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-bromo-N-ethyl-3-methoxyaniline vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in physiological and biochemical parameters . For example, high doses of 4-bromo-N-ethyl-3-methoxyaniline have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dose is required to elicit a measurable response.
Metabolic Pathways
4-bromo-N-ethyl-3-methoxyaniline is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of 4-bromo-N-ethyl-3-methoxyaniline are complex and involve multiple steps, including oxidation, reduction, and conjugation reactions.
Transport and Distribution
The transport and distribution of 4-bromo-N-ethyl-3-methoxyaniline within cells and tissues are mediated by various transporters and binding proteins. It can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues . Additionally, 4-bromo-N-ethyl-3-methoxyaniline can bind to plasma proteins, influencing its distribution and bioavailability.
Subcellular Localization
The subcellular localization of 4-bromo-N-ethyl-3-methoxyaniline is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell through various targeting signals and post-translational modifications . For example, 4-bromo-N-ethyl-3-methoxyaniline can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
4-bromo-N-ethyl-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIVFZDRAQBVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


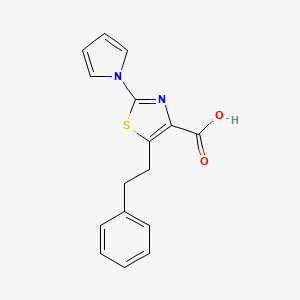
![[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B1407390.png)

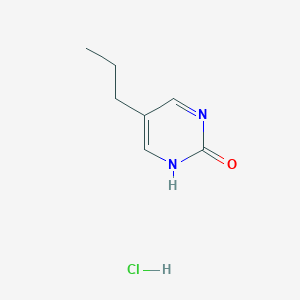



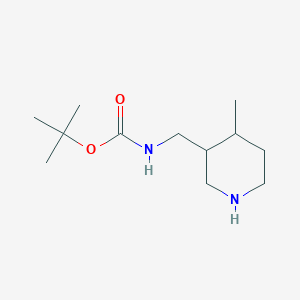

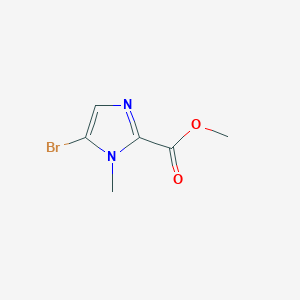
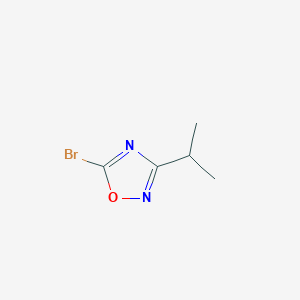
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1407406.png)
